molecular formula C5H6N2O3 B1580794 6-(Hydroxymethyl)uracil CAS No. 22126-44-9

6-(Hydroxymethyl)uracil

Cat. No. B1580794
CAS RN: 22126-44-9
M. Wt: 142.11 g/mol
InChI Key: JVZRLPFSWSIONO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Hydroxymethyl)uracil includes two steps: synthesis of orotaldehyde and reduction of orotaldehyde to 6-(Hydroxymethyl)uracil . The orotaldehyde was prepared by Kwang-Yuen’s method . One-pot organic synthesis processes using a single solvent were used for the synthesis of drug analogues of Uracil .


Molecular Structure Analysis

The InChI code of 6-(Hydroxymethyl)uracil is 1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) . The InChI key is JVZRLPFSWSIONO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione was formed in EtOH in addition to the usual products (in dioxane) .


Physical And Chemical Properties Analysis

6-(Hydroxymethyl)uracil is a solid substance that should be stored at a temperature between 28°C .

Scientific Research Applications

Summary of the Application


6-(Hydroxymethyl)uracil is a modified base that has been found in DNA. The oxidation of a DNA thymine to 5-hydroxymethyluracil is one of several recently discovered epigenetic modifications . This modification can alter the flexibility and hydrophilicity of the DNA molecules .

Methods of Application or Experimental Procedures:
The impact of this modification on the structure and dynamics of DNA was studied using nanopore translocation experiments and molecular dynamics simulations . In these experiments, short DNA fragments containing thymine modifications were transported through ultrathin solid-state nanopores .

Results or Outcomes Obtained:
The results of the experiments showed that DNA fragments containing thymine modifications exhibited distinct, reproducible features in their transport characteristics that differentiated them from unmodified molecules . The altered physico-chemical properties of DNA produced by the thymine modifications may have implications for recognition and processing of such modifications by regulatory DNA-binding proteins .

Methods of Application or Experimental Procedures:
Photocatalysis of 6-hydroxymethyl uracil was carried out using visible and UV irradiation with different non-metal doped TiO2 materials .

Results or Outcomes Obtained:
The study provided insights into the photocatalytic degradation of toxins, which could have implications for water treatment processes .

properties

IUPAC Name

6-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZRLPFSWSIONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176649
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)uracil

CAS RN

22126-44-9
Record name 6-(Hydroxymethyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22126-44-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 22126-44-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(HYDROXYMETHYL)URACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
C Zhao, M Pelaez, DD Dionysiou, SC Pillai, JA Byrne… - Catalysis today, 2014 - Elsevier
TiO 2 photocatalyses of 6-hydroxymethyl uracil (6-HOMU) a model compound for the potent cyanotoxin, cylindrospermopsin (CYN), were carried out employing visible and UV …
Number of citations: 148 www.sciencedirect.com
VK Seiler, WM Hützler, M Bolte - Acta Crystallographica Section C …, 2016 - scripts.iucr.org
In order to examine the preferred hydrogen-bonding pattern of various uracil derivatives, namely 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil, and for a …
Number of citations: 2 scripts.iucr.org
K Felczak, AK Drabikowska, JA Vilpo… - Journal of medicinal …, 1996 - ACS Publications
Stereoselective procedures are described for the synthesis of 6-alkyluridines by Lewis acid-catalyzed condensation of (a) trimethylsilylated 6-alkyl-4-alkylthiouracils with 1-O-acetyl-2,3,5…
Number of citations: 35 pubs.acs.org
C Zhao, V Sharma, D Dionysiou… - Papers of the American …, 2014 - hero.epa.gov
Oxidation of cylindrospermopsin and its model compound 6-hydroxymethyl uracil by ferrate (VI) | Health & Environmental Research Online (HERO) | US EPA … Oxidation of …
Number of citations: 2 hero.epa.gov
A Rosenthal, RH Dodd - Carbohydrate Research, 1980 - Elsevier
Addition of 5-bromo-2′,3′-O-isopropylidene-5′-O-trityluridine (2) in pyridine to an excess of 2-lithio-1,3-dithiane (3) in oxolane at 78 gave (6R)-5,6-dihydro-(1,3-dithian-2-yl)-2′,3′…
Number of citations: 16 www.sciencedirect.com
C Zhao, LE Arroyo-Mora, AP DeCaprio, DD Dionysiou… - Water Research, 2023 - Elsevier
… Detailed kinetic studies herein demonstrate ferrate(VI) (Fe VI O 4 2− , Fe(VI)) mediated oxidation of CYN and the model compound 6-hydroxymethyl uracil (6-HOMU) lead to their …
Number of citations: 5 www.sciencedirect.com
M Luzi, C Zhao, K O'Shea - Papers of the American Chemical Society, 2013 - hero.epa.gov
Synthesis and oxidative degradation 6-(hydroxymethyl)uracil as a model compound for cylindrospermopsin (CYN), a potent cyanotoxin | Health & Environmental Research Online (HERO) …
Number of citations: 1 hero.epa.gov
C Zhao, M Pelaez, DD Dionysiou, SC Pillai… - Papers of the …, 2013 - hero.epa.gov
Visible light activated (VLA) TiO2 photocatalysis of 6-hydroxymethyl uracil as a model compound for the cylindrospermopsin | Health & Environmental Research Online (HERO) …
Number of citations: 1 hero.epa.gov
PJ Senogles-Derham - 2001 - espace.library.uq.edu.au
… Consequently two products of interest, 5-chlorouracil and 5-chloro-6-hydroxymethyl-uracil … 5- chlorouracil and 5-chloro-6-hydroxymethyl-uracil respectively.In addition to the examination …
Number of citations: 0 espace.library.uq.edu.au
LS Jordan, AA Zurqiyah, WA Clerx… - Archives of environmental …, 1975 - Springer
… Terbacil was metabolized to form 3-tert-butyl-5-chloro-6-hydroxymethyl uracil, which was conjugated to form a/3-glucoside as the conjugate was hydrolyzed by fl-glucosidase. …
Number of citations: 8 link.springer.com

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